molecular formula C26H31NO10 B1512315 Naltrexone-3-glucuronide CAS No. 76630-71-2

Naltrexone-3-glucuronide

Katalognummer: B1512315
CAS-Nummer: 76630-71-2
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: KCSKQJYZSCIQRR-ODTDCTFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naltrexone-3-glucuronide is an impurity of Naltrexone . Naltrexone is used to treat alcohol dependence and prevent relapse of opioid dependence .


Synthesis Analysis

A series of naltrexone analogues were characterized for their ability to antagonize the effects of fentanyl in vitro utilizing a modified forskolin-induced cAMP accumulation assay . Synthesis of naltrexone analogues was prepared from commercially available naltrexone hydrochloride .


Molecular Structure Analysis

Naltrexone at the hMOR binding was bound by six hydrophobic residues at TM2 (A119), a loop connecting TM2-TM3 (W135), TM3 (M153), TM6 (W295 and I298), and TM7 (I324) .


Chemical Reactions Analysis

Glucuronidation of either an aliphatic or aromatic tertiary amine group in a molecule results in a quaternary ammonium–linked glucuronide metabolite . The presence of both the carboxylic acid group and cationic center in their structure imparts physiochemical properties .


Physical and Chemical Properties Analysis

The physicochemical properties of compounds have been used for more than a century to predict or estimate pharmacokinetic processes. The most well-known property is lipophilicity, often defined as the partition coefficient between octanol and water .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Substance Abuse and Alcohol Dependence

Naltrexone is known for its role in the treatment of heroin addiction and alcohol dependence. Clinical studies have demonstrated its effectiveness in reducing the craving and consumption of alcohol and opioids. For instance, research indicates that naltrexone can reduce alcohol consumption and craving in alcohol-dependent subjects (O’Malley et al., 2002). Another study revealed that naltrexone depot formulations showed promise in treating alcohol dependence (Kranzler et al., 2004).

2. Impact on Hepatic Function

Naltrexone's impact on hepatic function has been a subject of research, particularly its potential hepatotoxicity. A study monitoring liver transaminase levels in patients treated with naltrexone for up to 36 months found no significant change in hepatic function, suggesting its relative safety for chronic administration (Sax et al., 1994).

3. Neuropharmacological Applications

Research on naltrexone has explored its neuropharmacological effects, especially concerning its use in alcoholism. It has been investigated for its role in reducing relapses among alcoholics, indicating its potential in modifying neural network changes associated with substance dependence (Morris et al., 2017). Another study highlighted naltrexone's ability to facilitate learning and delay extinction in mice, suggesting its impact on cognitive processes (Kibaly et al., 2016).

4. Therapeutic Applications in Multiple Sclerosis

There is anecdotal evidence suggesting the effectiveness of low doses of naltrexone in treating multiple sclerosis (MS). It is proposed to act by reducing apoptosis of oligodendrocytes, potentially slowing the progression of MS (Agrawal, 2005).

5. Analytical and Pharmacokinetic Studies

Naltrexone has been the focus of pharmacokinetic studies, which are essential for understanding its metabolism and action. For example, a study developed a sensitive electrochemical sensor for determining naltrexone in pharmaceutical dosage forms and human plasma (Ghorbani-Bidkorbeh et al., 2010).

Wirkmechanismus

Target of Action

Naltrexone-3-glucuronide, a metabolite of Naltrexone, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, reward, and addictive behavior .

Mode of Action

This compound acts as a competitive antagonist at these mu-opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Biochemical Pathways

The biochemical pathways affected by this compound involve the endogenous opioid system . This system includes three types of receptors: mu, kappa, and delta. This compound has the highest affinity for the mu receptor . The activation of these receptors by endogenous opioids (like endorphins) is blocked by this compound, reducing the rewarding effects associated with alcohol ingestion .

Pharmacokinetics

Naltrexone is converted to the active metabolite this compound by dihydrodiol dehydrogenases . The resulting products are further metabolized by glucuronide conjugation and excreted in urine . The pharmacokinetics of this compound in humans is not well-studied, but one study found that the plasma levels of the glucuronide were 1.3 times as high as that of the parent drug after intravenous dosing .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of the rewarding effects of alcohol and opioids . By blocking the euphoric effects of these substances, this compound can help manage substance dependence and addiction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability . Furthermore, genetic variations can influence how an individual metabolizes this compound, potentially affecting its action .

Safety and Hazards

Naltrexone can cause serious side effects, including the risk of opioid overdose . It blocks the effects of opioid drugs . Naltrexone hydrochloride should not be used in children and adolescents under 18 years .

Zukünftige Richtungen

The findings of a systematic review suggest the beneficial effects and safety of the NTX and XR-NTX for treating AUDs in PLH . Further studies are needed in the future to focus on the treatment of AUDs in people living with HIV .

Biochemische Analyse

Biochemical Properties

Naltrexone-3-glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of naltrexone. This compound is formed through the action of the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to naltrexone, resulting in the formation of this compound . This reaction increases the hydrophilicity of naltrexone, facilitating its excretion via the kidneys. This compound interacts with various biomolecules, including transport proteins and receptors, which influence its distribution and elimination from the body.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in pain perception and reward mechanisms . Additionally, this compound may affect the expression of genes involved in inflammatory responses and cellular stress pathways, thereby influencing cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with opioid receptors and other biomolecules. This compound acts as an antagonist at the mu-opioid receptor, competitively binding to the receptor and blocking the effects of endogenous opioids . This interaction prevents the activation of downstream signaling pathways that mediate the physiological effects of opioids, such as analgesia and euphoria. Additionally, this compound may influence the activity of other receptors and enzymes involved in cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit opioid receptor activity, reducing pain perception and opioid-induced euphoria . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in behavior and physiological functions. Studies in animal models have demonstrated that the threshold for these effects varies depending on the species and the specific experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its formation and excretion. The primary pathway involves the glucuronidation of naltrexone by UDP-glucuronosyltransferase, resulting in the formation of this compound This compound is then excreted via the kidneys, with minimal further metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within tissues . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution within the body. The localization and accumulation of this compound in specific tissues can impact its therapeutic and adverse effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various cellular compartments and organelles. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in its metabolism and excretion . Additionally, this compound may be transported to other subcellular compartments, such as the endoplasmic reticulum and lysosomes, where it can undergo further processing and degradation. The specific targeting signals and post-translational modifications that direct this compound to these compartments are areas of active investigation.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKQJYZSCIQRR-ODTDCTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997961
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76630-71-2
Record name Naltrexone 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naltrexone-3-glucuronide
Reactant of Route 2
Naltrexone-3-glucuronide
Reactant of Route 3
Naltrexone-3-glucuronide
Reactant of Route 4
Naltrexone-3-glucuronide
Reactant of Route 5
Naltrexone-3-glucuronide
Reactant of Route 6
Naltrexone-3-glucuronide
Customer
Q & A

Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?

A1: While the study itself [] doesn't delve into the specific reasons for this compound's inactivity in this model, several hypotheses could be considered.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.